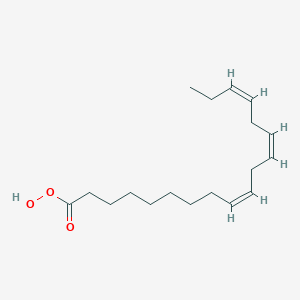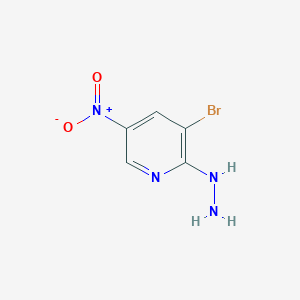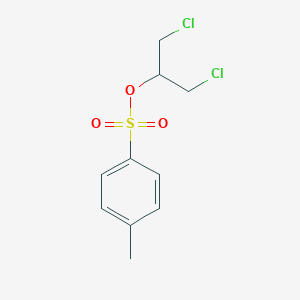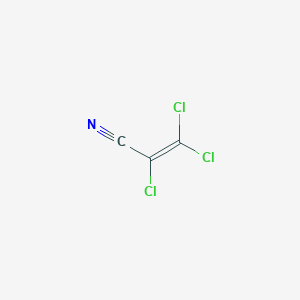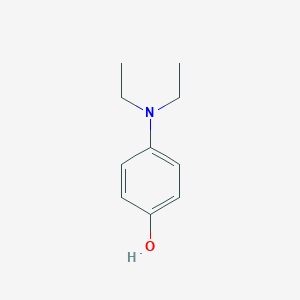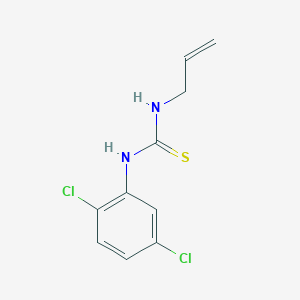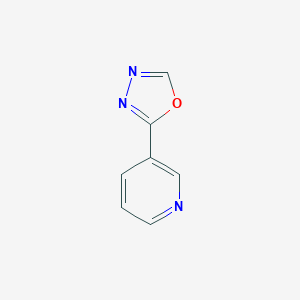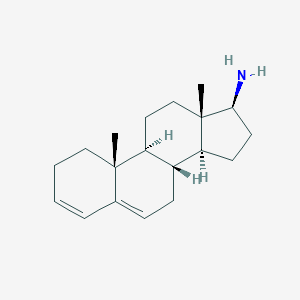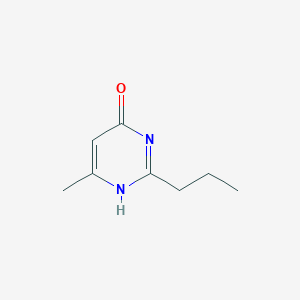![molecular formula C11H13NO3 B097853 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 17620-38-1](/img/structure/B97853.png)
2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as epoxomicin, is a natural product isolated from the Actinomycete strain. It belongs to the class of proteasome inhibitors and has been extensively studied for its potential applications in cancer therapy and other diseases.
Scientific Research Applications
Epoxomicin has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by inhibiting the proteasome, which is responsible for the degradation of misfolded and damaged proteins. Epoxomicin has also been studied for its potential applications in other diseases, such as neurodegenerative diseases, inflammatory diseases, and viral infections.
Mechanism Of Action
Epoxomicin inhibits the proteasome by irreversibly binding to the active site of the 20S proteasome. This leads to the accumulation of ubiquitinated proteins, which in turn leads to the induction of apoptosis in cancer cells. Epoxomicin has also been shown to induce the accumulation of misfolded proteins, which can lead to the activation of the unfolded protein response and the induction of apoptosis.
Biochemical And Physiological Effects
Epoxomicin has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the production of pro-inflammatory cytokines. Epoxomicin has also been shown to have neuroprotective effects and to reduce the production of beta-amyloid, which is associated with Alzheimer's disease.
Advantages And Limitations For Lab Experiments
Epoxomicin has several advantages as a research tool. It is a potent and specific inhibitor of the proteasome, which makes it a valuable tool for studying the role of the proteasome in various biological processes. However, 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione also has several limitations. It is a highly reactive compound and can lead to non-specific effects. It is also a toxic compound and can lead to cell death at high concentrations.
Future Directions
There are several future directions for the study of 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One direction is the development of more potent and specific proteasome inhibitors. Another direction is the study of the role of the proteasome in various biological processes, such as protein degradation, DNA repair, and cell signaling. Epoxomicin can also be used as a tool for the study of the unfolded protein response and the induction of apoptosis. Finally, 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be used as a lead compound for the development of new drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a potent and specific proteasome inhibitor with potential applications in cancer therapy and other diseases. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione as a research tool and as a lead compound for the development of new drugs for the treatment of cancer and other diseases.
Synthesis Methods
Epoxomicin can be synthesized in the laboratory using various methods. The most common method involves the use of a protecting group strategy, which involves the protection of the amino group with a Boc group and the carboxyl group with a benzyl ester group. The protected compound is then subjected to epoxidation using m-chloroperbenzoic acid, followed by deprotection to obtain 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
properties
CAS RN |
17620-38-1 |
|---|---|
Product Name |
2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C11H13NO3/c13-10-8-3-1-2-4-9(8)11(14)12(10)5-7-6-15-7/h1-2,7-9H,3-6H2 |
InChI Key |
ZAWQXYPBFKPQLD-UHFFFAOYSA-N |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)CC3CO3 |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)CC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



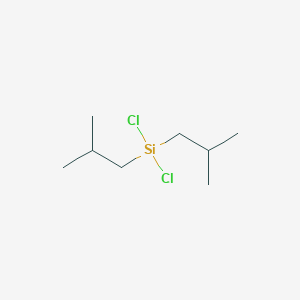
![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)
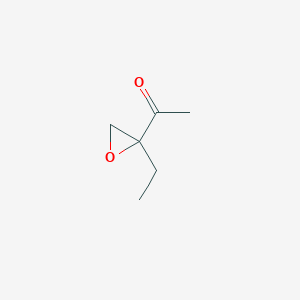
![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
